3-Ethoxyaniline 3-Ethoxyaniline M-phenetidine is a dark red liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 621-33-0
VCID: VC21178554
InChI: InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3
SMILES: CCOC1=CC=CC(=C1)N
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

3-Ethoxyaniline

CAS No.: 621-33-0

Cat. No.: VC21178554

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxyaniline - 621-33-0

Specification

CAS No. 621-33-0
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 3-ethoxyaniline
Standard InChI InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3
Standard InChI Key WEZAHYDFZNTGKE-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)N
Canonical SMILES CCOC1=CC=CC(=C1)N
Boiling Point 478 °F at 760 mm Hg (NTP, 1992)
Flash Point greater than 235 °F (NTP, 1992)

Introduction

Physical and Chemical Properties

3-Ethoxyaniline (CAS No. 621-33-0) is an aromatic amine with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It typically appears as a light yellow to dark red liquid at room temperature . The compound possesses several distinctive physical and chemical characteristics that influence its behavior in various applications.

Physical Properties

The physical properties of 3-Ethoxyaniline are summarized in the following table:

PropertyValueReference
Physical stateLight yellow to dark red liquid
Molecular weight137.18 g/mol
Melting point204°C
Boiling point248°C (literature)
Density1.032 g/mL at 25°C
Flash point>230°F
Refractive indexn
Water solubility0.1-0.5 g/100 mL at 20°C
Solubility in other solventsSlightly soluble in chloroform, methanol

Chemical Properties

The chemical behavior of 3-Ethoxyaniline is largely influenced by both its amino group and the ethoxy substituent. The compound has a pKa value of 4.18 at 25°C, indicating its weakly basic nature . The electron-donating effect of the ethoxy group enhances the nucleophilicity of the amino group, making it reactive toward electrophilic reagents.

Regarding stability, 3-Ethoxyaniline is generally stable under normal conditions but is sensitive to prolonged exposure to light and air . It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which can lead to potentially hazardous reactions .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 3-Ethoxyaniline, ranging from laboratory-scale procedures to industrial production methods.

Laboratory Synthesis

Several methods for synthesizing 3-Ethoxyaniline on a laboratory scale have been reported:

Reduction of Nitro Compounds

One common approach involves the reduction of 3-nitroanisole using hydrogen gas in the presence of a palladium catalyst. The reaction proceeds under mild conditions and typically yields high purity 3-Ethoxyaniline.

One-Pot Reaction Method

A more recent method involves a one-pot reaction using m-aminophenol as the starting material. This procedure involves:

  • Combining m-aminophenol, alkali, and a solvent in a reaction vessel

  • Adding an alkylating agent or a catalyst and alkylating agent simultaneously

  • Stirring at room temperature for 0.5-1 hour

  • Raising the temperature to 40-80°C and allowing the reaction to proceed for 1-8 hours

  • Cooling, filtering, and purification by reduced pressure distillation

This method offers advantages including lower reaction temperatures, higher safety performance, convenient operation, and high product purity and yield .

Industrial Production

On an industrial scale, 3-Ethoxyaniline is typically produced through catalytic hydrogenation of 3-nitroanisole. This process employs palladium or platinum catalysts under high pressure and temperature conditions, usually in solvents such as ethanol or methanol to facilitate the reduction process.

Chemical Reactions and Reactivity

3-Ethoxyaniline demonstrates a rich chemistry due to the presence of both the amino group and the ethoxy substituent on its aromatic ring.

Oxidation Reactions

3-Ethoxyaniline can undergo oxidation reactions with oxidizing agents such as potassium permanganate in acidic media, leading to the formation of corresponding quinones.

Reduction Reactions

The compound can be further reduced using agents like sodium borohydride in ethanol to form its hydrochloride derivative.

Substitution Reactions

As an aromatic amine, 3-Ethoxyaniline readily participates in electrophilic aromatic substitution reactions:

  • Nitration: Using concentrated sulfuric and nitric acid mixtures

  • Sulfonation: With concentrated sulfuric acid

  • Halogenation: With appropriate halogenating agents

Coupling Reactions

3-Ethoxyaniline has been explored for its ability to participate in selective photocatalytic coupling reactions, as demonstrated in recent research using thiophene-based photocatalysts .

Reaction Products

The major products formed in various reactions of 3-Ethoxyaniline include:

Reaction TypeReagentMajor Product
OxidationPotassium permanganate (acidic)3-Ethoxybenzoquinone
ReductionSodium borohydride3-Ethoxyaniline hydrochloride
NitrationH2SO4/HNO33-Nitro-4-ethoxyaniline
SulfonationH2SO43-Sulfo-4-ethoxyaniline
HalogenationBr2, Cl23-Bromo-4-ethoxyaniline

Applications and Uses

3-Ethoxyaniline finds applications across multiple sectors due to its versatile chemical properties.

Chemical Synthesis Applications

The compound serves as a valuable precursor in the synthesis of various chemical entities:

  • Heterocyclic compounds

  • Dyes and pigments

  • Azo compounds

  • N-alkoxyphenylanilides

In a specific example from research literature, 3-Ethoxyaniline has been utilized in the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which demonstrated promising antibacterial and antimycobacterial activities .

Pharmaceutical Applications

In pharmaceutical research, 3-Ethoxyaniline is employed in:

  • Development of pharmaceutical intermediates

  • Synthesis of potential active pharmaceutical ingredients

  • Building block for bioactive molecules

  • Design and synthesis of compounds with antimicrobial properties

Industrial Applications

The industrial significance of 3-Ethoxyaniline is evident in various sectors:

  • Dye and Pigment Industry: Used as a key intermediate in the synthesis of azo dyes, which are extensively employed in textiles and printing industries due to their vibrant colors and stability

  • Polymer Chemistry: Utilized in the production of conductive polymers, which find applications in electronics and sensor technologies

  • Corrosion Inhibitors: Investigated for potential applications in formulating corrosion inhibitors for protection of metals in industrial applications

Biological Activity and Toxicology

Antimicrobial Properties

Research indicates that 3-Ethoxyaniline exhibits antimicrobial activity against various bacterial strains. Derivatives of 3-Ethoxyaniline, particularly N-alkoxyphenylanilides, have shown significant antibacterial and antimycobacterial activity. Some compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ampicillin .

Toxicological Profile

The toxicological properties of 3-Ethoxyaniline warrant careful consideration for its safe handling and use. While specific data for 3-Ethoxyaniline is limited, insights can be drawn from studies on structurally similar compounds like 4-Ethoxyaniline (p-Phenetidine).

Acute Toxicity

Information on the acute toxicity of 3-Ethoxyaniline suggests potential concerns. Symptoms of exposure may include:

  • Cyanosis

  • Hypothermia

  • Headache

  • Drowsiness

  • Vomiting

  • Nephritis

  • Irritation of the alimentary tract

Repeated Exposure Effects

Studies on related compounds suggest that repeated exposure to 3-Ethoxyaniline may cause damage to blood components. For instance, 4-Ethoxyaniline caused erythrocytotoxicity in rats at doses of 86.2 mg/m³ and above during a four-week inhalation study .

The study on 4-Ethoxyaniline revealed effects including:

  • Increased methaemoglobin levels

  • Decreased haemoglobin, red blood cell count, and haematocrit

  • Increased reticulocyte count

  • Increased spleen weight

  • Histopathological changes including splenic haemosiderosis

These findings suggest that 3-Ethoxyaniline may exhibit similar toxicity profiles to its structural analogue, aniline .

Genotoxicity

Based on studies of related compounds, there are concerns regarding potential genotoxicity. 4-Ethoxyaniline has been classified as a Category 3 mutagenic substance with the risk phrase "Possible risk of irreversible effects" .

Comparison with Related Compounds

Understanding the relationship between 3-Ethoxyaniline and structurally similar compounds provides valuable insights into structure-activity relationships.

Structural Analogues

The following table compares 3-Ethoxyaniline with related compounds:

CompoundStructure CharacteristicsKey Differences
3-EthoxyanilineEthoxy group at third position of anilineReference compound
4-EthoxyanilineEthoxy group at fourth position of anilineDifferent substitution position affects reactivity and biological activity
m-AnisidineMethoxy group instead of ethoxy at third positionSmaller alkoxy group affects lipophilicity and biological interactions
p-AnisidineMethoxy group at fourth positionCombination of different group and position
3-Ethoxy-N,N-diethylanilineAdditional diethyl groups on the nitrogen atomTertiary amine with different reactivity profile

Structure-Activity Relationships

The position and nature of substituents on the aniline ring significantly influence the compound's properties and activities:

  • The meta-position substitution in 3-Ethoxyaniline imparts distinct electronic and steric characteristics compared to para-substituted analogues

  • The ethoxy group donates electron density to the aromatic ring, enhancing its reactivity toward electrophilic attack

  • The size and lipophilicity of the alkoxy group (ethoxy vs. methoxy) affect the compound's biological activity and interaction with molecular targets

Research on N-alkoxyphenylanilides derived from various substituted anilines suggests that cytotoxicity increases with increasing bulkiness of the alkoxy chain and increasing surface activity of the compounds .

Current Research and Future Perspectives

Recent Developments

Recent research on 3-Ethoxyaniline and its derivatives has focused on several areas:

  • Antimicrobial Agents: Development of 3-Ethoxyaniline-derived compounds with enhanced antimicrobial properties, particularly against resistant bacterial strains

  • Photocatalytic Applications: Exploration of 3-Ethoxyaniline in photocatalytic coupling reactions using broadband absorption covalent organic frameworks

  • Anticonvulsant Compounds: Research on 4-(3-alkoxy-phenyl)-2,4-dihydro- triazol-3-ones derived from alkoxy-substituted anilines including 3-Ethoxyaniline, which have shown promising anticonvulsant activity in experimental models

Future Research Directions

Several promising research directions for 3-Ethoxyaniline include:

  • Further exploration of its potential in developing novel antimicrobial agents, particularly against resistant pathogens

  • Investigation of its application in creating advanced materials for electronics and sensors

  • Development of more efficient and environmentally friendly synthesis methods

  • More comprehensive toxicological studies to better understand its safety profile

  • Exploration of its potential in other pharmaceutical applications beyond antimicrobial properties

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